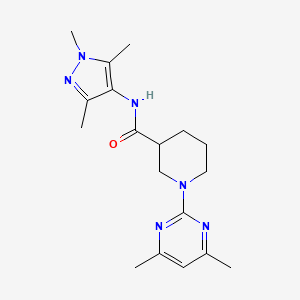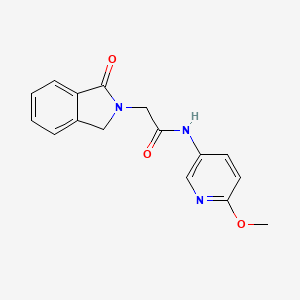![molecular formula C21H23N3O5 B10993909 N-[2-(4-hydroxyphenyl)ethyl]-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10993909.png)
N-[2-(4-hydroxyphenyl)ethyl]-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxyphenyl group, a methoxybenzyl group, and an imidazolidinyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable precursor with a hydroxylating agent under controlled conditions to introduce the hydroxy group.
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of a suitable precursor with a methoxylating agent to introduce the methoxy group.
Formation of the Imidazolidinyl Ring: This step involves the cyclization of an appropriate precursor to form the imidazolidinyl ring.
Final Coupling Reaction: The hydroxyphenyl and methoxybenzyl intermediates are coupled with the imidazolidinyl ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated ring structures.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxybenzyl groups may interact with enzymes or receptors, while the imidazolidinyl ring may play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: Similar structure but with a methyl group instead of a methoxy group.
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-ETHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to the presence of both hydroxyphenyl and methoxybenzyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-29-17-8-4-15(5-9-17)13-24-20(27)18(23-21(24)28)12-19(26)22-11-10-14-2-6-16(25)7-3-14/h2-9,18,25H,10-13H2,1H3,(H,22,26)(H,23,28) |
InChI Key |
BUZPLKFGDRPCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993830.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10993838.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10993844.png)

![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)
![methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate](/img/structure/B10993858.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10993866.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10993885.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10993893.png)
![Methyl {1-[(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10993896.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10993900.png)
